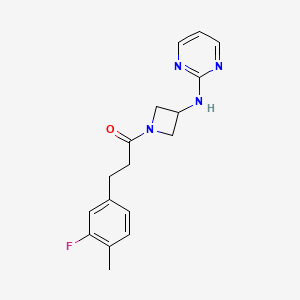
3-(3-Fluoro-4-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3-Fluoro-4-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H19FN4O and its molecular weight is 314.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3-Fluoro-4-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a fluorinated aromatic ring, an azetidine moiety, and a pyrimidine derivative, which are critical for its biological interactions.
Anticancer Activity
Research indicates that compounds with similar structural features to This compound exhibit significant anticancer properties. For instance, azetidinone derivatives have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer (HT-29) .
A study reported that certain azetidinone compounds inhibited cell proliferation and induced apoptosis in human solid tumor cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .
Antiviral Activity
Additionally, azetidinone derivatives have displayed antiviral properties. For example, compounds structurally related to the target compound inhibited the replication of viruses such as human coronavirus (229E) and influenza A virus, with effective concentrations (EC50 values) ranging from 8.3 µM to 45 µM . These findings suggest a potential application in treating viral infections.
Table 1: Summary of Biological Activities
The biological activity of This compound is likely mediated through several mechanisms:
- Inhibition of Key Kinases : Similar compounds have been shown to inhibit kinases involved in cell proliferation and survival, such as mTOR and PI3K pathways .
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a crucial feature of many azetidinone-based drugs.
- Antiviral Mechanisms : The antiviral activity may be attributed to interference with viral replication processes or modulation of host immune responses.
Case Studies
Several studies have explored the biological efficacy of azetidinone derivatives:
- Azetidinone in Cancer Treatment : A recent study highlighted the efficacy of a related azetidinone compound in inhibiting tumor growth in xenograft models of breast cancer. The compound demonstrated significant tumor regression compared to controls .
- Antiviral Efficacy Against Coronaviruses : Another study evaluated the antiviral potential against coronaviruses, revealing that certain azetidinones could inhibit viral replication effectively at low concentrations .
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-12-3-4-13(9-15(12)18)5-6-16(23)22-10-14(11-22)21-17-19-7-2-8-20-17/h2-4,7-9,14H,5-6,10-11H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYFQMGGVQEKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














